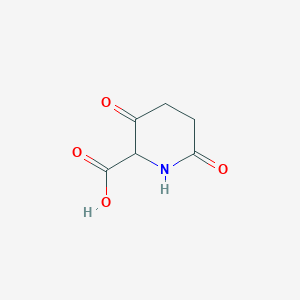![molecular formula C23H31N3O5 B14784891 5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a benzyl group, a tert-butyl group, and a spiro-linked piperidine-pyrrole system. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzyl and tert-butyl groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving piperidine and pyrrole derivatives.
Introduction of Functional Groups: The benzyl and tert-butyl groups can be introduced through alkylation reactions using appropriate benzyl and tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving spirocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating the activity of its targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spirocyclic piperidine-pyrrole derivatives. Compared to these compounds, 5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate is unique due to the presence of both benzyl and tert-butyl groups, which may confer distinct chemical and biological properties.
List of Similar Compounds
- Spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole] derivatives
- Benzyl-substituted spirocyclic compounds
- Tert-butyl-substituted spirocyclic compounds
Eigenschaften
Molekularformel |
C23H31N3O5 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
5-O-benzyl 1-O'-tert-butyl 1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate |
InChI |
InChI=1S/C23H31N3O5/c1-22(2,3)31-21(29)25-11-9-23(10-12-25)18-14-26(13-17(18)19(27)24-23)20(28)30-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
VPQJFZDAFOZYOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14784833.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide](/img/structure/B14784852.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
![Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)

![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)




